Alyssonoside
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Description
Alyssonoside is a natural product found in Lantana canescens, Phlomoides rotata, and other organisms with data available.
Scientific Research Applications
Identification and Isolation
- Alyssonoside, a phenylpropanoid glycoside, was first isolated from the aerial parts of Marrubium alysson along with other glycosides, providing a foundation for understanding its chemical structure and properties (Çalış, Hosny, Khalifa, & Rüedi, 1992).
Biological Activity
- A study identified cis-alyssonoside from Callicarpa nudiflora, demonstrating its inhibitory effects on lipopolysaccharide-induced nitric oxide production in RAW264.7 cells, indicating potential anti-inflammatory properties (Yan, Zhi-xin, Zheng-hong, De-sheng, Huang, Liu, & Li, 2020).
- This compound, along with other phenylpropanoid glycosides, showed protective effects against free radical-induced impairment of endothelium-dependent relaxation in rat aortic rings, suggesting antioxidant properties (Ismailoglu, Saracoglu, Harput, & Şahin-Erdemli, 2002).
Pharmacognosy
- In the study of Phlomis pungens var. pungens, this compound was isolated along with other glycosides, contributing to the phytochemical understanding of this plant species (Saracoglu, Kojima, Harput, & Ogihara, 1998).
Ethnopharmacology and Traditional Medicine
- This compound, among other compounds, was identified in Teucrium chamaedrys L., aligning with the botanical classification and supporting its use in traditional medicine, particularly for its potential anti-inflammatory and antioxidative effects (Frezza, Venditti, Matrone, Serafini, Foddai, Bianco, & Serafini, 2018).
Molecular Interactions and Pathway Exploration
- In a study on Callicarpa kwangtungensis, this compound was found to exhibit anti-inflammatory effects in RAW 264.7 macrophages by activating the Keap1/Nrf2/HO-1 pathway, suggesting a molecular basis for its pharmacological actions (Wu, Yang, Huang, Yuan, Lin, Wang, Zhao, Zhou, & Zhu, 2020).
Properties
CAS No. |
142674-76-8 |
---|---|
Molecular Formula |
C10H21NO3 |
Molecular Weight |
770.7 g/mol |
IUPAC Name |
[2-[[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C35H46O19/c1-16-25(41)26(42)27(43)33(51-16)54-30-28(44)32(48-10-9-18-3-6-19(37)21(39)11-18)52-23(13-49-34-31(45)35(46,14-36)15-50-34)29(30)53-24(40)8-5-17-4-7-20(38)22(12-17)47-2/h3-8,11-12,16,23,25-34,36-39,41-46H,9-10,13-15H2,1-2H3/b8-5+ |
InChI Key |
BVFLJHVBTFJPHJ-VMPITWQZSA-N |
Isomeric SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)/C=C/C3=CC(=C(C=C3)O)OC)COC4C(C(CO4)(CO)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)COC4C(C(CO4)(CO)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)COC4C(C(CO4)(CO)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O |
Synonyms |
alyssonoside beta-(3,4-dihydroxyphenyl)ethyl-O-(alpha-L-rhamnopyranosyl-(1-3))-O-(beta-D-apiopyranosyl-(1-6))-4-feruloyl-beta-D-glucopyranoside |
Origin of Product |
United States |
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